molecular formula C9H9BrO2 B6613722 4-bromo-3-(methoxymethyl)benzaldehyde CAS No. 254744-18-8

4-bromo-3-(methoxymethyl)benzaldehyde

Cat. No.: B6613722
CAS No.: 254744-18-8
M. Wt: 229.07 g/mol
InChI Key: MWKKVVCYUVYOJI-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.071 g/mol . It is a derivative of benzaldehyde, featuring a bromine atom at the 4-position and a methoxymethyl group at the 3-position on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Safety and Hazards

The safety data sheet for a related compound, 4-bromobenzaldehyde, indicates that it is harmful if swallowed, may cause respiratory irritation, and causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-(methoxymethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: 4-bromo-3-(methoxymethyl)benzoic acid.

    Reduction: 4-bromo-3-(methoxymethyl)benzyl alcohol.

Scientific Research Applications

4-Bromo-3-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for potential pharmacological properties and as a building block in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can undergo substitution reactions, while the aldehyde group can participate in oxidation-reduction processes. The methoxymethyl group can influence the compound’s reactivity and stability by providing electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(methoxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKVVCYUVYOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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